1-(3-Chloro-2-thienyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone
Description
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Properties
IUPAC Name |
1-(3-chlorothiophen-2-yl)-2-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2S2/c1-2-3-4-5-13-6-8-14(9-7-13)18-21-22-19(24-18)26-12-16(23)17-15(20)10-11-25-17/h10-11,13-14H,2-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMODIMAUSCXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C(O2)SCC(=O)C3=C(C=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-2-thienyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone, also known by its CAS number 860611-05-8, is a synthetic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C19H25ClN2O2S2, with a molar mass of approximately 413 g/mol. Its structure consists of a thienyl group substituted with a chloro atom and an oxadiazolyl sulfanyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H25ClN2O2S2 |
| Molar Mass | 413 g/mol |
| CAS Number | 860611-05-8 |
| Synonyms | 1-(3-chlorothiophen-2-yl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one |
Anticancer Activity
Research indicates that compounds similar in structure to 1-(3-Chloro-2-thienyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone exhibit significant anticancer properties. For instance, derivatives containing oxadiazole moieties have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cells. These studies often utilize MTT assays to assess cell viability and flow cytometry to analyze cell cycle arrest and apoptosis induction .
Neuroprotective Effects
The neuroprotective potential of related oxadiazole compounds has been explored in models of epilepsy. For example, GM-90432, an oxadiazole derivative, demonstrated efficacy in reducing seizure frequency and severity in pentylenetetrazole-induced seizure models in zebrafish. This compound was found to modulate neurotransmitter levels and exert antioxidant effects, suggesting that similar mechanisms might be present in 1-(3-Chloro-2-thienyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound's structure allows for interaction with cellular pathways that regulate growth and apoptosis.
- Modulation of Neurotransmitter Levels : Similar compounds have shown the ability to alter levels of key neurotransmitters involved in seizure activity.
- Antioxidant Properties : The presence of sulfur in the structure may contribute to scavenging reactive oxygen species (ROS), providing neuroprotective effects.
Study on Anticancer Activity
A study conducted on a series of oxadiazole derivatives found that introducing various substituents significantly enhanced their anticancer activity. The most potent compounds were those that effectively induced apoptosis through G2/M phase arrest in the cell cycle. This suggests that structural modifications similar to those seen in 1-(3-Chloro-2-thienyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone could yield promising anticancer agents .
Neuroprotective Study
In another investigation focusing on neuroprotective effects against epilepsy, compounds structurally related to 1-(3-Chloro-2-thienyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone were tested in zebrafish models. Results indicated significant reductions in seizure episodes and improvements in survival rates post-treatment with these derivatives. The study highlighted the importance of neurochemical profiling for understanding the mechanisms underlying these effects .
Q & A
Q. What are the key steps and challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including oxadiazole ring formation, sulfanyl group introduction, and ketone functionalization. A critical challenge is optimizing the cyclocondensation step for the 1,3,4-oxadiazole moiety, which requires precise control of reagents like acyl hydrazides and carbon disulfide under reflux conditions . To improve yield, adjust solvent polarity (e.g., ethanol vs. DMF) and catalysts (e.g., phosphoric acid), and monitor reaction times (typically 6–12 hours). Post-synthesis purification via column chromatography (methanol:chloroform gradients) ensures purity .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions, particularly the thienyl and oxadiazole rings. For example, the 3-chloro-thienyl group shows distinct deshielded protons at δ 6.8–7.2 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 465.2 [M+H]⁺) and fragments related to the sulfanyl-ethanone linkage .
- X-ray Crystallography: Resolves spatial arrangements, such as the chair conformation of the 4-pentylcyclohexyl group and planarity of the oxadiazole ring .
Q. What in vitro models are suitable for preliminary bioactivity screening?
Initial antimicrobial testing should use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains, with MIC values compared to standard drugs like ciprofloxacin. For anticancer activity, screen against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations to assess potency .
Advanced Research Questions
Q. How can contradictory bioactivity results across studies be systematically addressed?
Discrepancies often arise from variations in assay protocols (e.g., serum concentration in cell cultures) or impurities. To resolve:
- Replicate assays under standardized conditions (e.g., RPMI-1640 medium with 10% FBS).
- Validate compound purity via HPLC (>98%) and elemental analysis .
- Use orthogonal bioassays (e.g., resazurin reduction alongside MTT) to confirm cytotoxicity .
Q. What computational strategies predict target interactions and guide SAR studies?
- Molecular Docking: Use AutoDock Vina to model interactions with enzymes like dihydrofolate reductase (DHFR). The sulfanyl group may form hydrogen bonds with catalytic residues (e.g., Arg32 in DHFR) .
- Molecular Dynamics (MD) Simulations: Assess binding stability over 100 ns trajectories; the 4-pentylcyclohexyl group’s hydrophobicity may enhance membrane permeability .
- QSAR Models: Correlate substituent electronegativity (e.g., Cl on thienyl) with antimicrobial activity using Hammett constants .
Q. How can the synthetic yield of the 1,3,4-oxadiazole core be maximized?
- Reagent Optimization: Replace traditional dehydrating agents (e.g., PCl₅) with milder alternatives like EDCI to reduce side reactions .
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining >85% yield .
- Solvent Screening: Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency compared to ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
